6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Histamine H3 Receptor CNS Drug Discovery Antiseizure Activity

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 698338-33-9) is a low-molecular-weight (206.24 g/mol) dihydroquinolinone derivative characterized by a primary amine-terminated ethoxy linker at the 6-position of the bicyclic core. The compound belongs to the 3,4-dihydroquinolin-2(1H)-one scaffold class, which has been independently validated as a privileged structure for histamine H3 receptor (H3R) antagonism when functionalized with 6-aminoalkoxy chains.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 698338-33-9
Cat. No. B3386083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one
CAS698338-33-9
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)OCCN
InChIInChI=1S/C11H14N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6,12H2,(H,13,14)
InChIKeyRFTCERZIJPGOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientific Teams Procure 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 698338-33-9) for Research Programs


6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one (CAS 698338-33-9) is a low-molecular-weight (206.24 g/mol) dihydroquinolinone derivative characterized by a primary amine-terminated ethoxy linker at the 6-position of the bicyclic core [1]. The compound belongs to the 3,4-dihydroquinolin-2(1H)-one scaffold class, which has been independently validated as a privileged structure for histamine H3 receptor (H3R) antagonism when functionalized with 6-aminoalkoxy chains [2]. As a free-base primary amine building block with two hydrogen bond donors and three acceptors, it serves as a versatile intermediate for constructing focused libraries of tertiary amine analogs for CNS drug discovery programs, distinguishing it from its hydrochloride salt, N-methylated, and regioisomeric counterparts [1].

Critical Differentiation Factors Against Close Analogs of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one


Generic substitution within this compound class is not scientifically valid due to three critical structural determinants: (i) regioisomeric position—the 6-substituted isomer is the core scaffold validated for H3R antagonism in the 2023 Molecules study, whereas the 7-substituted isomer has distinct and incompatible pharmacological profiles [1]; (ii) the primary amine on the ethoxy linker is the key synthetic handle for diversification into tertiary amines (e.g., piperidine, diethylamine) that achieved submicromolar H3R IC50 values (0.12–0.52 µM) [1], while the N-methylated lactam analog (CAS 1368496-07-4) blocks this critical derivatization pathway entirely; and (iii) the free-base form (CAS 698338-33-9) enables direct use in amine-coupling reactions without the salt-breaking step required for the hydrochloride salt (CAS 60071-01-4), reducing synthetic manipulation and purity risks. The LogP of 0.1 and topological polar surface area of 64.4 Ų further distinguish it from more lipophilic tertiary amine products that would be unsuitable as intermediates [2].

Quantitative Evidence for Prioritizing 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one Over Analogous Building Blocks


Regioisomeric Scaffold Validation: 6-Position is the Experimentally Confirmed Site for H3R Antagonist Activity

The 6-aminoalkoxy substitution pattern on the 3,4-dihydroquinolin-2(1H)-one core has been directly validated for H3R antagonistic activity in a peer-reviewed study. Compounds 2a, 2c, 2h, and 4a—all bearing 6-aminoalkoxy chains—exhibited submicromolar IC50 values of 0.52, 0.47, 0.12, and 0.37 µM, respectively, in a CRE luciferase reporter assay [1]. The 7-(2-aminoethoxy) isomer (CAS 2270908-52-4 hydrochloride) has no reported H3R activity data and belongs to a distinct pharmacological space associated with quinolone antibacterials rather than CNS GPCR targets [2]. The 6-hydroxy precursor (CAS 54197-66-9, IC50 > 100 µM or inactive in analogous assays) serves as the negative baseline, demonstrating that the aminoalkoxy chain at position 6 is essential for target engagement [3].

Histamine H3 Receptor CNS Drug Discovery Antiseizure Activity

Primary Amine as the Gatekeeper Functional Group for Diversification into Submicromolar H3R Antagonists

The primary amine on the ethoxy linker of the target compound is the essential synthetic precursor to all active tertiary amine analogs in the 6-aminoalkoxy series. In the 2023 Molecules study, the most potent compound 2h (IC50 = 0.12 µM) was a piperidine-substituted tertiary amine derived from a chloropropoxy intermediate, while diethylamine (2a, IC50 = 0.52 µM) and pyrrolidine (2c, IC50 = 0.47 µM) variants also achieved submicromolar potency [1]. The N-methylated analog (CAS 1368496-07-4) permanently blocks this derivatization at the lactam nitrogen, making it unsuitable for generating the active 6-aminoalkoxy tertiary amine library. The free-base primary amine (CAS 698338-33-9) avoids the additional neutralization step required when using the hydrochloride salt (CAS 60071-01-4), reducing synthetic step count by one and eliminating potential salt contamination in coupling reactions .

Medicinal Chemistry Structure-Activity Relationship Chemical Library Synthesis

Physicochemical Profile: Balanced Polarity for CNS Drug-Likeness Versus More Lipophilic Analogs

The target compound possesses a LogP of 0.1 (XLogP3-AA) and a topological polar surface area (TPSA) of 64.4 Ų, placing it within the favorable range for CNS drug-likeness [1]. In the 2023 Molecules SAR study, increasing lipophilicity through the tertiary amine substituent was associated with decreased H3R antagonistic activity: compound 2b (dipropylamine) had an IC50 > 50 µM compared to 2a (diethylamine, IC50 = 0.52 µM), and compound 2i (phenylpiperidine) showed a >10-fold potency loss relative to 2h [2]. The primary amine precursor, with its lower LogP and higher fraction of sp3-hybridized carbons, provides an ideal starting point for optimizing both potency and CNS penetration during library synthesis.

CNS Drug Design Physicochemical Properties Lead Optimization

Verified Application Scenarios for 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one Based on Current Evidence


Focused Library Synthesis of 6-Aminoalkoxy H3R Antagonists for Antiseizure Drug Discovery

Medicinal chemistry teams synthesizing focused libraries of H3R antagonists should procure this compound as the node intermediate. The primary amine enables one-step diversification into tertiary amine analogs via reductive amination or alkylation. The 2023 Molecules study provides a validated SAR framework: piperidine-substituted analogs achieved IC50 = 0.12 µM, and compounds 2h, 4a, and 4b demonstrated in vivo antiseizure activity in the MES model at 10 mg/kg i.p. [1]. The free-base form eliminates the salt-breaking step, enabling direct parallel synthesis workflows.

CNS-Penetrant Lead Optimization Starting from a Low-LogP Scaffold

The target compound's LogP of 0.1 and TPSA of 64.4 Ų [2] make it an ideal starting point for CNS lead optimization programs. Unlike more lipophilic pre-formed tertiary amine analogs that may already exceed optimal CNS property ranges, this primary amine building block allows medicinal chemists to dial in lipophilicity through systematic amine substitution while monitoring the impact on both H3R potency and predicted brain penetration. The SAR from Hua et al. (2023) demonstrates that small changes in amine substituent (diethyl vs. dipropyl) can shift IC50 from 0.52 µM to >50 µM, underscoring the value of starting from the primary amine node [1].

Regioisomerically Pure Intermediate for PROTAC and Bifunctional Molecule Synthesis

The unambiguous 6-position substitution and primary amine handle make this compound suitable as a ligand intermediate for proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules targeting CNS proteins. The 6-aminoalkoxy substitution pattern is the only regioisomer with documented GPCR target engagement (H3R), and the primary amine provides a clean conjugation point for linker attachment via amide bond formation [1]. The 7-position isomer would confer entirely different protein recognition and is not interchangeable for this application.

Chemical Biology Probe Development for Histamine H3 Receptor Target Validation

Academic and industrial groups conducting H3R target validation studies can use this compound as a precursor to generate tool compounds with varying amine substituents. The scaffold has demonstrated target engagement specificity: the antiseizure effect of compound 4a was fully reversed by co-administration of the H3R agonist RAMH, confirming mechanism-specific action [1]. Starting from the primary amine building block enables rapid generation of affinity probes, fluorescent ligands, or photoaffinity labels for H3R binding site mapping.

Quote Request

Request a Quote for 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.